

# (But-3-EN-2-YL)thiourea CAS number 89487-47-8

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Compound of Interest

Compound Name: (But-3-EN-2-YL)thiourea

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An in-depth technical guide on (But-3-en-2-yl)thiourea, a compound with the CAS number 89487-47-8, is presented for researchers, scientists, and professionals in drug development. Due to the limited publicly available data specifically for this molecule, this guide provides a comprehensive overview of N-substituted thiourea derivatives, contextualizing (But-3-en-2-yl)thiourea within this broader class of pharmacologically significant compounds.

### **Introduction to Thiourea Derivatives**

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups.[1][2] These molecules are structurally similar to ureas, with the oxygen atom replaced by a sulfur atom, which imparts distinct chemical properties.[3] The thiourea scaffold is a key pharmacophore in medicinal chemistry due to its ability to form stable interactions with biological targets through hydrogen bonding and coordination with metal ions.[1][4]

Thiourea derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1][5] Several drugs containing the thiourea moiety are in clinical use, such as the antituberculosis agents Thiocarlide and Thioacetazone, and the H2-receptor antagonist Metiamide.[1][6] The continued exploration of novel thiourea derivatives is a significant focus in the search for new therapeutic agents.[4]

## **Physicochemical and Structural Data**

Specific experimental data for **(But-3-en-2-yl)thiourea** is not widely available in the public domain. However, its basic molecular properties have been identified.



Property	Value	Source
CAS Number	89487-47-8	[7]
Molecular Formula	C5H10N2S	[7]
Molecular Weight	130.21 g/mol	[7]
Synonyms	1-(But-3-en-2-yl)thiourea	[7]

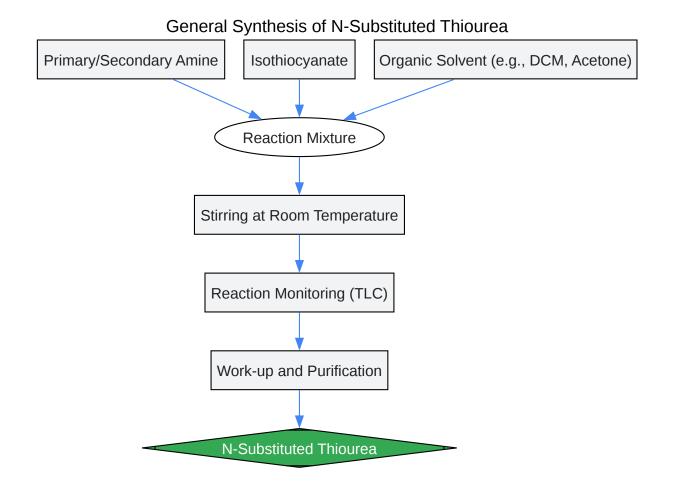
# **Synthesis of Thiourea Derivatives**

The synthesis of N-substituted thiourea derivatives can be achieved through several established methods. A common and efficient approach involves the reaction of an amine with an isothiocyanate. This method is versatile and allows for the introduction of various substituents on the thiourea core.

# Experimental Protocol: General Synthesis of N-Substituted Thioureas

- Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetone, or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.[8]
- Addition of Isothiocyanate: The corresponding isothiocyanate (1.0 equivalent) is added dropwise to the amine solution at room temperature.
- Reaction Monitoring: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
- Product Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[8]
- Characterization: The structure and purity of the synthesized thiourea derivative are confirmed by spectroscopic methods such as 1H-NMR, IR, and mass spectrometry, as well as elemental analysis.[11]





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Caption: A generalized workflow for the synthesis of N-substituted thiourea derivatives.

# Biological Activities and Potential Mechanisms of Action

While specific biological data for **(But-3-en-2-yl)thiourea** is not available, the broader class of thiourea derivatives has been extensively studied, revealing a multitude of therapeutic potentials.

### **Anticancer Activity**







Many thiourea derivatives have demonstrated potent anticancer properties by targeting various pathways involved in carcinogenesis.[1] They can act as enzyme inhibitors, targeting proteins crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit kinases such as EGFR, which are often overactive in cancer.[1]

### **Antimicrobial and Antioxidant Effects**

Thiourea derivatives also exhibit significant antibacterial, antifungal, and antiviral activities.[2][3] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Furthermore, some thiourea compounds have shown antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[5]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a thiourea derivative with anticancer properties, based on known mechanisms of similar compounds.



# Cancer Cell (But-3-en-2-yl)thiourea **Growth Factor** Derivative Tyrosine Kinase Receptor (e.g., EGFR) **Apoptosis** Signaling Cascade **Nucleus** Gene Expression Cell Proliferation & Survival

### Hypothetical Anticancer Mechanism of a Thiourea Derivative

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Caption: A potential mechanism of anticancer action for a thiourea derivative.



### **Future Directions**

The diverse biological activities of thiourea derivatives underscore their potential in drug discovery. For (But-3-en-2-yl)thiourea, future research should focus on its synthesis, purification, and comprehensive biological evaluation. Screening this compound against a panel of cancer cell lines, bacterial strains, and viral targets would be a crucial first step in elucidating its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the development of more potent and selective drug candidates.

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